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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Valategrast contains a common l-phenylalanine-N-aroyl motif where the carboxylic acid is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS) . The synthetic route involves the preparation of this motif and its subsequent incorporation into the final compound structure.
Industrial Production Methods
The industrial production of Valategrast involves the synthesis of the l-phenylalanine-N-aroyl motif followed by its integration into the final compound. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Valategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of Valategrast, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Valategrast has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to integrin antagonists and their potential therapeutic applications.
Biology: Valategrast is used to investigate the role of integrins in various biological processes and diseases.
Medicine: The compound has shown potential for the treatment of COPD and asthma, making it a valuable tool in medical research.
Industry: Valategrast is used in the development of new therapeutic agents targeting integrins
Mechanism of Action
Valategrast exerts its effects by binding to integrin α4β1 (VLA-4) and α4β7, inhibiting their activity. The compound contains a common l-phenylalanine-N-aroyl motif, where the carboxylic acid is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS). This binding prevents the integrins from interacting with their natural ligands, thereby inhibiting their function .
Comparison with Similar Compounds
Valategrast is unique in its dual antagonistic activity against integrin α4β1 (VLA-4) and α4β7. Similar compounds include:
Valategrast hydrochloride: A related form of Valategrast with similar biological activity.
Other integrin antagonists: Compounds targeting different integrin subtypes, such as αvβ3, αvβ5, and α5β1
Valategrast stands out due to its specific targeting of α4β1 (VLA-4) and α4β7, making it a valuable tool in the study and treatment of diseases involving these integrins.
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVNFRFMDNFPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870255 |
Source
|
Record name | 2-(Diethylamino)ethyl N-(2-chloro-6-methylbenzoyl)-4-(2,6-dichlorobenzamido)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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